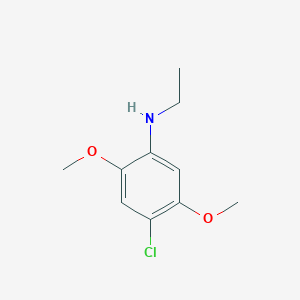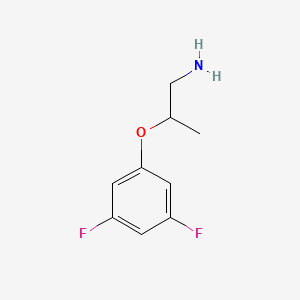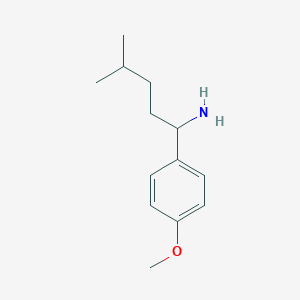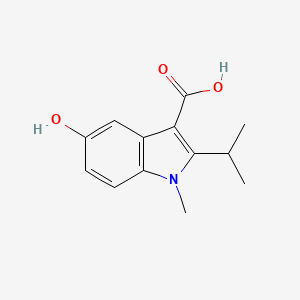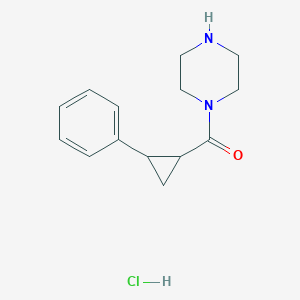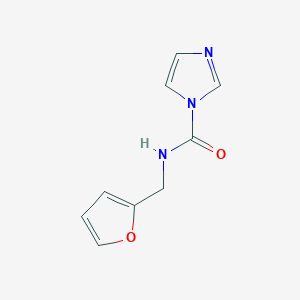
N-(2-furylmethyl)-1H-imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-1H-imidazole-1-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring and an imidazole ring, both of which are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1H-imidazole-1-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions are optimized to achieve high yields, and the final product is isolated through crystallization or flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis and the use of coupling reagents can be scaled up for industrial applications. The use of renewable resources such as biomass-derived furfural can also be considered for sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1H-imidazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imidazole ring can undergo reduction reactions.
Substitution: Both the furan and imidazole rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like THF or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
N-(furan-2-ylmethyl)-1H-imidazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1H-imidazole-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The compound binds to the active site of the receptor, blocking its activity and thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and has been studied for its anticancer properties.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with potential biological activities.
Uniqueness
N-(furan-2-ylmethyl)-1H-imidazole-1-carboxamide is unique due to its combination of a furan ring and an imidazole ring, which provides a distinct set of chemical properties and biological activities.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c13-9(12-4-3-10-7-12)11-6-8-2-1-5-14-8/h1-5,7H,6H2,(H,11,13) |
InChI Key |
WXROFMGTYRKZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


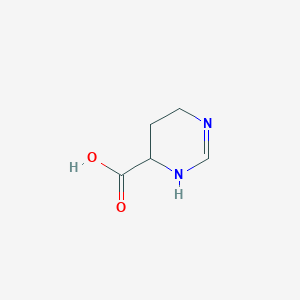

![N-[1-(2-bromophenyl)ethyl]cyclopropanamine](/img/structure/B15261921.png)
![1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15261923.png)
![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B15261924.png)
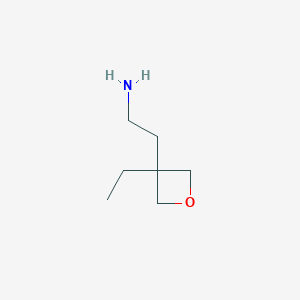
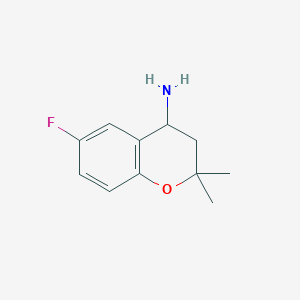
![2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B15261946.png)
